molecular formula C18H13Cl3N4O2S2 B2945535 2,5-dichloro-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896031-34-8

2,5-dichloro-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2945535
CAS No.: 896031-34-8
M. Wt: 487.8
InChI Key: KQRUDHLSEDAHSF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide and contains elements such as chlorine, sulfur, nitrogen, and oxygen. It also includes a benzyl group and a thiadiazole group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would include a benzamide core , a benzyl group , and a thiadiazole group .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the benzyl group could potentially undergo reactions involving the benzene ring or the chlorine atom.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzyl group and the thiadiazole group could influence properties such as solubility, melting point, and boiling point.

Scientific Research Applications

Synthesis and Anticancer Activity

A study focused on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation, demonstrating a solvent-free approach. These compounds, featuring a thiadiazole scaffold and benzamide groups, were evaluated for their in vitro anticancer activity against several human cancer cell lines. Notably, compounds exhibited promising anticancer properties, with some showing GI50 values comparable to Adriamycin, a standard drug, highlighting the potential of thiadiazole and benzamide derivatives in cancer therapy (Tiwari et al., 2017).

Novel Synthesis Approaches

Research on the synthesis of novel cyclic systems, including [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes, showed significant cytotoxicity against several cancer cell lines. This work illustrated a novel synthetic route and the potential biomedical applications of these compounds, particularly in developing new anticancer agents (Adhami et al., 2014).

Antimicrobial and Antifungal Agents

Another area of research explored the synthesis of new thiadiazole derivatives with potential antifungal and antimicrobial activities. This included the preparation of compounds such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, demonstrating the versatility of thiadiazole and benzamide compounds in developing new therapeutic agents (Narayana et al., 2004).

Chemical Transformations and Applications

Research on convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides underlines the chemical versatility and potential for creating complex molecules with varied applications, from material science to pharmaceuticals (Takikawa et al., 1985).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing benzyl groups can be irritants and may pose other health risks.

Properties

IUPAC Name

2,5-dichloro-N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N4O2S2/c19-11-5-6-14(21)12(7-11)16(27)23-17-24-25-18(29-17)28-9-15(26)22-8-10-3-1-2-4-13(10)20/h1-7H,8-9H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRUDHLSEDAHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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